N-(3,4-dimethoxyphenethyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide
Description
N-(3,4-dimethoxyphenethyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a complex organic compound characterized by its intricate molecular structure
Properties
Molecular Formula |
C30H27N5O8 |
|---|---|
Molecular Weight |
585.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide |
InChI |
InChI=1S/C30H27N5O8/c1-39-22-9-8-18(12-23(22)40-2)10-11-31-26(36)15-34-21-14-25-24(41-17-42-25)13-20(21)29(37)35(30(34)38)16-27-32-28(33-43-27)19-6-4-3-5-7-19/h3-9,12-14H,10-11,15-17H2,1-2H3,(H,31,36) |
InChI Key |
TYUCHSBSQQKCNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core quinazolinone structure, followed by the introduction of the dioxolo group and the oxadiazole moiety. Key steps include:
Formation of the Quinazolinone Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dioxolo Group: This step often requires the use of protecting groups and specific reagents to ensure selective reactions.
Attachment of the Oxadiazole Moiety: This is achieved through condensation reactions, often using reagents like hydrazine derivatives and carboxylic acids.
Final Coupling: The final step involves coupling the intermediate with 3,4-dimethoxyphenethylamine under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenethyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenethyl or oxadiazole groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the quinazoline class of derivatives known for diverse biological activities. Its structure includes:
- Molecular Formula : C30H27N5O8
- Molecular Weight : 585.573 g/mol
- CAS Number : 894932-01-5
The unique structural features contribute to its pharmacological properties, making it a candidate for further research and application in therapeutic contexts.
Antitumor Activity
Recent studies have indicated that N-(3,4-dimethoxyphenethyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide exhibits significant antitumor activity. The mechanisms of action include:
-
Cytotoxicity Against Cancer Cell Lines :
- The compound has shown effective cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- IC50 values indicate effective inhibition of cell growth; for instance, similar quinazoline derivatives have exhibited IC50 values ranging from 29 μM to 73 μM against HeLa cells.
-
Mechanisms of Action :
- The compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of apoptotic proteins.
Antimicrobial Properties
The compound has also demonstrated broad-spectrum antimicrobial activity:
- Efficacy Against Bacterial and Fungal Strains :
- Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.
- Minimum inhibitory concentration (MIC) values reveal that the compound can inhibit bacterial growth at concentrations comparable to established antibiotics.
Case Studies and Research Findings
Recent research findings highlight the compound's potential applications:
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Demonstrated significant cytotoxic effects against MCF-7 and HeLa cells with promising IC50 values. |
| Antimicrobial Efficacy | Exhibited broad-spectrum activity against various pathogens; MIC values comparable to standard antibiotics were reported. |
| Mechanistic Studies | Ongoing research aims to clarify the molecular mechanisms underlying its biological activities. |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenethyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide: shares similarities with other quinazolinone derivatives and oxadiazole-containing compounds.
Uniqueness
Structural Complexity: The combination of quinazolinone, dioxolo, and oxadiazole moieties makes it unique.
Biological Activity: Its potential biological activities distinguish it from other similar compounds.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the quinazoline class of derivatives known for their diverse biological activities, particularly in anticancer and antimicrobial applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 585.573 g/mol |
| Molecular Formula | C30H27N5O8 |
| CAS Number | 894932-01-5 |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
The specific structural features of this compound contribute to its pharmacological properties. The presence of the 1,2,4-oxadiazole moiety enhances its lipophilicity and facilitates cellular transport to target sites. This compound has been shown to exhibit significant inhibitory effects on thymidylate synthase (TS), an essential enzyme for DNA synthesis. In vitro studies have indicated IC50 values ranging from 0.47 to 1.4 µM against different TS proteins .
Anticancer Activity
Research has highlighted the anticancer potential of this compound through various mechanisms:
- Cell Cycle Arrest : The compound can induce G1 phase arrest in cancer cells (e.g., MCF-7) and trigger apoptosis via caspase activation .
- Comparative Efficacy : In studies comparing its activity with established anticancer agents like doxorubicin and tamoxifen, it exhibited comparable or superior efficacy against multiple cancer cell lines (IC50 values ranging from 0.12 to 2.78 µM) .
Antimicrobial Activity
The dual antimicrobial and anticancer activity of compounds containing the 1,2,4-oxadiazole core structure has garnered attention. These compounds have been shown to interact effectively with bacterial targets and exhibit potent antibacterial properties .
Study 1: Anticancer Efficacy
In a study conducted by Du et al., a series of quinazoline derivatives were synthesized and tested for their anticancer activity against various cell lines. The compounds demonstrated significant cytotoxic effects with IC50 values lower than those of standard treatments .
Study 2: Antimicrobial Screening
A separate investigation into the antimicrobial properties of related oxadiazole derivatives found that several compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship indicated that modifications at specific positions could enhance efficacy .
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future study include:
- Elucidating detailed biochemical pathways involved in its action.
- Conducting in vivo studies to assess pharmacokinetics and toxicity.
- Exploring structural modifications to enhance selectivity and reduce side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
